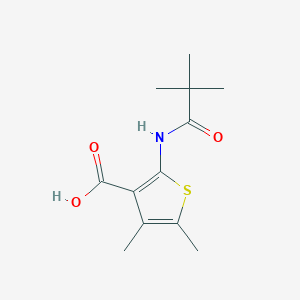

2-(2,2-Dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylic acid

Description

This compound is a thiophene derivative featuring a 2,2-dimethylpropanamido (pivalamido) group at position 2 and a carboxylic acid moiety at position 3 of the thiophene ring, with additional methyl substituents at positions 4 and 3. While direct studies on this compound are sparse in the provided literature, its analogs have been synthesized and evaluated for biological activities such as antioxidant and anti-inflammatory effects .

Properties

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-4,5-dimethylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-6-7(2)17-9(8(6)10(14)15)13-11(16)12(3,4)5/h1-5H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMAKLGELUOABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)O)NC(=O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylic acid typically involves the acylation of a thiophene derivative. One common method includes the reaction of 4,5-dimethylthiophene-3-carboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(2,2-Dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

Key analogs differ in substituents on the thiophene scaffold, particularly at position 2 (amide group) and position 3 (ester vs. carboxylic acid). Below is a comparative table:

Key Observations:

- Bioactivity: Cyanoacrylamido derivatives exhibit marked antioxidant and anti-inflammatory activities due to electron-withdrawing cyano groups and conjugated double bonds, which enhance radical scavenging . The absence of such groups in the target compound suggests lower inherent activity unless modified.

- Ester vs. Carboxylic Acid : Ester derivatives (e.g., ethyl esters) show improved membrane permeability, whereas carboxylic acid derivatives may have higher polarity and target specificity .

Physicochemical and Crystallographic Data

Biological Activity

2-(2,2-Dimethylpropanamido)-4,5-dimethylthiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C12H17NO3S

- Molecular Weight : 255.33 g/mol

- CAS Number : 312940-43-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiophene ring and subsequent functionalization to introduce the amide and carboxylic acid groups. The specific synthetic routes may vary depending on the desired purity and yield.

Biological Activity Overview

Research indicates that compounds based on the thiophene structure exhibit significant biological activities, including anticancer properties. The following sections detail specific findings related to the compound's biological effects.

Anticancer Activity

A study highlighted the anticancer potential of thiophene derivatives, including those similar to this compound. These compounds demonstrated selective cytotoxicity against various cancer cell lines (breast, colon, lung, and prostate) at low micromolar concentrations. Notably, they were compared favorably against etoposide, a standard chemotherapeutic agent, indicating their potential as novel anticancer agents .

The mechanism of action for these compounds often involves:

- Topoisomerase II Inhibition : Compounds similar to this compound have been shown to inhibit topoisomerase II activity selectively without intercalating into DNA. This inhibition can lead to apoptosis in cancer cells by disrupting DNA replication and repair processes .

- Reactive Oxygen Species (ROS) Induction : These compounds also induce ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .

Case Studies

-

Study on Anticancer Effects : A series of experiments conducted on various human cancer cell lines revealed that thiophene derivatives exhibited potent anticancer effects. The study noted that the compounds induced apoptosis primarily during the G1 phase of the cell cycle .

Cell Line IC50 (µM) Comparison with Etoposide Breast Cancer 1.5 Lower Colon Cancer 1.8 Lower Lung Cancer 1.6 Lower Prostate Cancer 1.7 Lower - Mechanistic Insights : Molecular docking studies have confirmed that these compounds act as ATP-dependent topoisomerase II inhibitors. The binding affinity was analyzed using various computational methods which supported experimental findings regarding their mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.